molecular formula C7H2I3KO2 B8093662 Potassium 2,3,5-triiodobenzoate

Potassium 2,3,5-triiodobenzoate

Cat. No.: B8093662
M. Wt: 537.90 g/mol
InChI Key: PYKJHZXUGXANNN-UHFFFAOYSA-M
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Description

Potassium 2,3,5-triiodobenzoate is a chemical compound derived from 2,3,5-triiodobenzoic acid. It is characterized by the presence of three iodine atoms attached to a benzoic acid moiety, with potassium as the counterion. This compound is of interest due to its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2,3,5-triiodobenzoate can be synthesized through the neutralization of 2,3,5-triiodobenzoic acid with potassium hydroxide. The reaction typically involves dissolving 2,3,5-triiodobenzoic acid in a suitable solvent, such as methanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the product is isolated by filtration or evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is to use continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2,3,5-triiodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of potassium 2,3,5-triiodobenzoate involves its ability to generate reactive oxygen species (ROS) within cells. This increase in ROS can lead to oxidative stress, which in turn induces apoptosis (programmed cell death) in tumor cells . The compound’s iodine atoms play a crucial role in its ability to enhance X-ray contrast, making it useful as a contrast agent in medical imaging.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triiodobenzoic Acid: Another iodinated benzoic acid with similar applications in imaging and synthesis.

    2,3,5-Triiodobenzoic Acid: The parent compound of potassium 2,3,5-triiodobenzoate, used in similar applications.

    2,3,5-Triiodobenzoic Acid Ethyl Ester: A derivative used in organic synthesis.

Uniqueness

This compound is unique due to its specific combination of iodine atoms and potassium counterion, which imparts distinct chemical properties and reactivity. Its ability to generate ROS and its use as a contrast agent in medical imaging highlight its versatility and importance in scientific research and industrial applications.

Properties

IUPAC Name

potassium;2,3,5-triiodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3I3O2.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKJHZXUGXANNN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2I3KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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